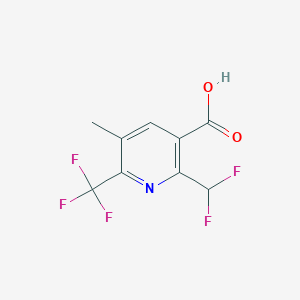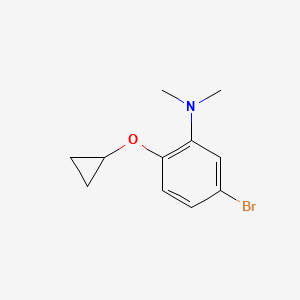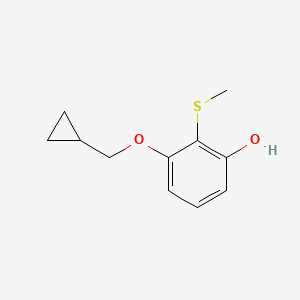
2-(Quinolin-8-yloxy)-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-8-yloxy)-propylamine is a chemical compound that features a quinoline moiety linked to a propylamine group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)-propylamine typically involves the reaction of 8-hydroxyquinoline with a suitable propylamine derivative. One common method involves the use of ethyl chloroacetate and potassium carbonate in acetone to form the quinolyl ether, which is then reacted with hydrazine hydrate under reflux conditions . Another approach involves the condensation of 8-hydroxyquinoline with propylamine in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinolin-8-yloxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of dyes, catalysts, and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-(Quinolin-8-yloxy)-propylamine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases . The generation of reactive oxygen species (ROS) and induction of apoptosis are also key mechanisms by which the compound exerts its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Quinolin-8-yloxy)acetohydrazide: Another quinoline derivative with similar biological activities.
8-Hydroxyquinoline: A precursor to many quinoline derivatives with diverse applications.
Quinoline N-oxides: Oxidized forms of quinoline with distinct chemical properties.
Uniqueness
2-(Quinolin-8-yloxy)-propylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the propylamine group enhances its solubility and allows for further functionalization, making it a versatile compound for various applications.
Propiedades
Número CAS |
886763-60-6 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-quinolin-8-yloxypropan-1-amine |
InChI |
InChI=1S/C12H14N2O/c1-9(8-13)15-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3 |
Clave InChI |
NAUXJIUZSPMPNX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)OC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















